molecular formula C15H16BrClN6O3 B2983235 tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate CAS No. 842144-08-5

tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate

Cat. No.: B2983235
CAS No.: 842144-08-5
M. Wt: 443.69
InChI Key: QFUSEVRLTYWXTM-UHFFFAOYSA-N
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Description

Role of Imidazo[4,5-c]Pyridine Scaffolds in Drug Discovery

Imidazo[4,5-c]pyridines are privileged scaffolds in anticancer and antiviral drug design due to their structural similarity to purine nucleobases. This resemblance facilitates interactions with DNA, RNA, and nucleotide-binding enzymes. For example, 3-deazaneplanocin A, an imidazo[4,5-c]pyridine derivative, inhibits histone methyltransferase EZH2 and demonstrates potent activity against Ebola virus.

Table 1: Bioactive Imidazo[4,5-c]Pyridine Derivatives and Their Targets

Compound Biological Target Therapeutic Area
3-Deazaneplanocin A EZH2, S-adenosylhomocysteine hydrolase Anticancer, Antiviral
Telcagepant Calcitonin gene-related peptide receptor Migraine
Tenatoprazole Gastric H+/K+ ATPase Acid reflux

The synthetic versatility of imidazo[4,5-c]pyridines allows for regioselective functionalization at positions 2, 4, and 7, enabling the introduction of halogen atoms (e.g., bromo, chloro) or alkyl groups (e.g., ethyl) to fine-tune electronic and steric properties. In tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate, the 7-bromo and 4-chloro substituents enhance electrophilicity, potentially improving binding affinity to cysteine-rich enzymatic active sites.

Significance of 1,2,5-Oxadiazole Derivatives in Bioactive Molecule Design

1,2,5-Oxadiazoles (furazans) are electron-deficient heterocycles valued for their metabolic stability and ability to act as bioisosteres for carboxylic acids or ester groups. The 1,2,5-oxadiazole ring in the target compound contributes to its rigidity, reducing conformational entropy and enhancing binding specificity.

Table 2: Key Properties of 1,2,5-Oxadiazole Derivatives

Property Impact on Drug Design Example Application
Metabolic stability Resistance to oxidative degradation Prolonged half-life in vivo
Dipolar character Facilitates interactions with charged residues Kinase inhibition
Planarity Enhances π-π stacking with aromatic residues DNA intercalation

The tert-butyl carbamate group at position 3 of the oxadiazole ring serves dual purposes: (1) it acts as a protecting group during synthesis, preventing unwanted side reactions, and (2) it modulates solubility by introducing a bulky, hydrophobic moiety. This substitution pattern is critical for balancing membrane permeability and aqueous solubility, which are essential for oral bioavailability.

Properties

IUPAC Name

tert-butyl N-[4-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN6O3/c1-5-23-10-7(16)6-18-11(17)8(10)19-13(23)9-12(22-26-21-9)20-14(24)25-15(2,3)4/h6H,5H2,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUSEVRLTYWXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2Br)Cl)N=C1C3=NON=C3NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H16BrClN6O3
  • Molecular Weight : 443.68 g/mol
  • CAS Number : 842144-08-5

Pharmacological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Studies have shown that derivatives of imidazopyridine compounds possess notable antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures have been tested against a range of bacteria and fungi. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin and chloramphenicol .
CompoundTarget OrganismMIC (μg/ml)Comparison StandardStandard MIC (μg/ml)
Compound 1S. typhi12.5Ampicillin100
Compound 2C. albicans250Griseofulvin500

The mechanism by which these compounds exert their effects is often linked to their ability to inhibit specific enzymes or pathways critical for microbial survival. For example, imidazopyridine derivatives have shown potential in inhibiting Aurora kinases, which are vital for cell division and proliferation in cancer cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Aurora Kinase Inhibition : A study demonstrated that imidazopyridine derivatives could selectively inhibit Aurora-A kinase in human colon carcinoma cells with IC50 values comparable to established inhibitors .
  • Phospholipase A2 Inhibition : Another study indicated that various compounds inhibited PLA2G15 activity, suggesting a potential role in modulating inflammatory responses .

Comparison with Similar Compounds

Key Structural Features

  • Halogen substituents (Br, Cl) : Enhance electrophilicity and participate in halogen bonding with biological targets .
  • 1,2,5-Oxadiazole ring : Contributes to metabolic stability and hydrogen-bonding capacity .
  • tert-Butyl carbamate : Acts as a protecting group for amines, improving solubility and stability during synthesis .
Structural and Functional Comparison

The compound is compared to three analogs (Table 1):

Compound Name Core Structure Substituents (R₁, R₂, R₃) Functional Groups Molecular Weight Reference
Target compound Imidazo[4,5-c]pyridine Br, Cl, Ethyl Oxadiazole, tert-butyl ~463.7 g/mol
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazo[4,5-c]pyridine Br, Cl, Ethyl Oxadiazole, NH₂ ~357.6 g/mol
4-(7-Bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazo[4,5-c]pyridine Br, Cl, Isopropyl Oxadiazole, NH₂ ~357.6 g/mol
3-[4-(Benzyloxy)phenyl]-6-chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridine Cl, Ethyl, Benzyloxy Ketone, Benzyl ether ~410.3 g/mol

Key Observations :

  • Substituent Effects : Replacing the tert-butyl carbamate (target compound) with an amine group (second compound) reduces molecular weight by ~106 g/mol, likely enhancing polarity .
  • Core Heterocycle : Imidazo[4,5-b]pyridine (fourth compound) lacks the oxadiazole ring, reducing hydrogen-bonding capacity but improving aromatic stacking .
Physicochemical Properties
  • Solubility : The tert-butyl carbamate in the target compound improves lipophilicity (logP ~2.8 estimated) compared to the amine analog (logP ~1.5) .
  • Stability : The oxadiazole ring is susceptible to hydrolysis under acidic conditions, while the tert-butyl group enhances stability during synthesis .
Pharmacological Relevance

The bromo and chloro substituents may mimic ATP’s adenine ring in kinase binding, while the oxadiazole could act as a bioisostere for carboxylic acids .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what purification methods are recommended?

The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Imidazo[4,5-c]pyridine core formation : Halogenation at the 4-position and ethyl substitution at the 1-position via nucleophilic aromatic substitution (SNAr) .
  • Oxadiazole ring construction : Cyclization of a nitrile precursor with hydroxylamine, followed by carbamate protection using tert-butyloxycarbonyl (Boc) reagents .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from dichloromethane/hexane) are standard .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of:

  • Spectroscopic techniques :
  • 1H/13C NMR : Verify substituent positions (e.g., ethyl group at N1, bromo/chloro on imidazopyridine) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (Br/Cl) .
    • Chromatography : HPLC or LCMS to assess purity (>95% by area normalization) .

Q. What safety precautions are critical when handling this compound?

Based on structurally related imidazopyridines:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Apply statistical Design of Experiments (DoE) :

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) .
  • Response surface methodology (RSM) : Identify interactions between variables (e.g., excess base may deprotonate intermediates but increase side reactions) .
  • High-throughput screening : Test 10–20 conditions in parallel to narrow optimal parameters .

Q. What computational tools can predict reactivity or guide synthetic modifications of this compound?

Use quantum chemical calculations (e.g., DFT):

  • Reaction pathway modeling : Simulate transition states for halogen displacement or cyclization steps .
  • Electronic effects : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., bromo substitution vs. oxadiazole reactivity) .
  • Molecular docking : Assess potential bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Dynamic effects : Check for tautomerism (e.g., imidazole NH proton exchange) using variable-temperature NMR .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish minor byproducts .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What is the role of the bromo and chloro substituents in mediating reactivity or stability?

  • Bromo : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) .
  • Chloro : Enhances electron-deficient character of the imidazopyridine, directing electrophilic substitutions .
  • Stability : Halogens increase molecular weight, potentially reducing hygroscopicity but may promote photodegradation (test via accelerated UV studies) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1 M) at 25–60°C, monitor via LCMS .
  • Thermal stress : Heat solid sample to 100°C for 24 hours, check decomposition products .
    • Kinetic modeling : Determine activation energy (Ea) for degradation pathways .

Q. What are potential applications of this compound in medicinal chemistry or chemical biology?

  • Kinase inhibition : The imidazopyridine-oxadiazole scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2/FLT3 targets) .
  • PROTAC development : The bromo group enables conjugation to E3 ligase ligands for targeted protein degradation .
  • Biological probes : Incorporate fluorescent tags via oxadiazole modification for cellular imaging .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Replace Br/Cl with other halogens or electron-withdrawing groups (e.g., CF3) .
  • Functional assays : Test inhibitory activity in enzyme assays (e.g., IC50 determination) .
  • Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .

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